2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13437333
InChI: InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-21-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl
Molecular Formula: C16H23ClN2O3
Molecular Weight: 326.82 g/mol

2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13437333

Molecular Formula: C16H23ClN2O3

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H23ClN2O3
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl 2-[(6-chloropyridin-3-yl)methoxymethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-21-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3
Standard InChI Key BSDLASRGYLOENC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methoxymethyl group. This methoxymethyl moiety is further functionalized with a 6-chloro-pyridin-3-yl aromatic ring. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic procedures .

Structural Formula

  • Molecular Formula: C16H23ClN2O3\text{C}_{16}\text{H}_{23}\text{Cl}\text{N}_{2}\text{O}_{3}

  • Molecular Weight: 326.82 g/mol

  • CAS Registry Number: 1261231-95-1

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) confers steric bulk and protects the amine functionality, while the chloropyridine ring introduces electron-withdrawing effects that influence reactivity .

Systematic and Common Names

  • IUPAC Name: tert-Butyl 2-(((6-chloropyridin-3-yl)methoxy)methyl)pyrrolidine-1-carboxylate

  • Synonyms:

    • 1-Pyrrolidinecarboxylic acid, 2-[[(6-chloro-3-pyridinyl)methoxy]methyl]-, 1,1-dimethylethyl ester

    • 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Physicochemical Properties

Physical State and Solubility

While explicit solubility data are unavailable, the compound’s structure suggests moderate polarity. The tert-butyl ester and methoxymethyl groups likely render it soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. The chloropyridine moiety may contribute to limited aqueous solubility .

Synthesis and Manufacturing

Synthetic Routes

A plausible synthesis involves:

  • Boc Protection: Reaction of pyrrolidine with di-tert-butyl dicarbonate to form pyrrolidine-1-carboxylic acid tert-butyl ester.

  • Methoxymethyl Introduction: Alkylation of the pyrrolidine’s 2-position with chloromethyl methyl ether.

  • Chloropyridine Coupling: Suzuki-Miyaura coupling or nucleophilic substitution to attach the 6-chloro-pyridin-3-yl group .

Key Intermediate: tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

This intermediate is alkylated with 6-chloro-3-pyridinylmethyl chloride to yield the target compound .

ManufacturerProduct NumberPurityPrice (2021)
American Custom ChemicalsHCH014432295%$502.01/5mg
CrysdotCD1131157495%$635/1g

Applications in Research

Pharmaceutical Intermediates

The compound is utilized in synthesizing kinase inhibitors and neuroactive agents. For example, analogs with piperidine or piperazine rings (e.g., 4-(6-Chloro-pyridin-3-ylmethyl)-piperazine-2-carboxylic acid) are explored for CNS drug development .

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